(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride
Overview
Description
“(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride” is a compound that contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “aza” in the name indicates the presence of a nitrogen atom in the ring structure. The “amino” refers to an -NH2 group attached to the carbon atom at the 7th position in the ring. The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” version of the molecule. The “dihydrochloride” indicates that the compound forms a salt with two chloride ions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic ring, which is a unique and rigid structure that can influence the compound’s chemical behavior and interactions. The presence of the nitrogen atom in the ring (as indicated by “aza”) and the amino group could allow for hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino group, which can act as a nucleophile in various reactions. The nitrogen in the ring could also potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The spirocyclic ring could contribute to rigidity and stability, while the amino group and the nitrogen in the ring could confer polarity and potential for hydrogen bonding .Safety and Hazards
Properties
IUPAC Name |
(7S)-5-azaspiro[2.4]heptan-7-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-3-8-4-6(5)1-2-6;;/h5,8H,1-4,7H2;2*1H/t5-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMPDZLZEKRKFR-ZJIMSODOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CNC[C@H]2N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634813 | |
Record name | (7S)-5-Azaspiro[2.4]heptan-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-24-0 | |
Record name | (7S)-5-Azaspiro[2.4]heptan-7-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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